molecular formula C12H16N4O B1490843 1-(2-Azidoethyl)-4-ethoxyindoline CAS No. 2097955-49-0

1-(2-Azidoethyl)-4-ethoxyindoline

Cat. No.: B1490843
CAS No.: 2097955-49-0
M. Wt: 232.28 g/mol
InChI Key: UUQWXHBUSDVRLC-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-ethoxyindoline (CAS 2097955-49-0, C₁₂H₁₆N₄O, MW 232.28 g/mol) is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with an ethoxy group at the 4-position and an azidoethyl moiety at the 1-position . The azide group makes it a versatile intermediate for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), while the ethoxy-indoline scaffold may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

1-(2-azidoethyl)-4-ethoxy-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-17-12-5-3-4-11-10(12)6-8-16(11)9-7-14-15-13/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWXHBUSDVRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-ethoxyindoline can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyindole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-ethoxyindoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amino derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Indoline-4-one derivatives.

  • Reduction Products: 1-(2-Aminoethyl)-4-ethoxyindoline.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Azidoethyl)-4-ethoxyindoline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Azidoethyl)-4-ethoxyindoline exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-Azidoethyl)-4-ethoxyindoline, highlighting differences in molecular architecture, applications, and synthesis:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Significance Synthesis Notes References
This compound 2097955-49-0 C₁₂H₁₆N₄O Indoline core, ethoxy (C₂H₅O), azidoethyl chain Click chemistry, potential antimicrobial Not explicitly detailed in evidence
1-(2-Azidoethyl)-4-methoxybenzene Not provided C₉H₁₁N₃O Benzene ring, methoxy (CH₃O), azidoethyl chain Antimicrobial agent precursor Synthesized via alkylation/CuAAC
1-(2-Azidoethyl)naphthalene Not provided C₁₂H₁₁N₃ Naphthalene core, azidoethyl chain Antimicrobial linker in triazole compounds Alkylation with azidoethyl bromide
Pom(L1)-N3 Not provided C₁₆H₁₅N₅O₄ Isoindoline-dione, azidoethylamino, dioxopiperidine PROTACs (targeted protein degradation) 32% yield, azide-amine coupling
1-(2-Azidoethyl)-3-methoxypyrrolidine 1693685-74-3 C₇H₁₄N₄O Pyrrolidine ring, methoxy, azidoethyl chain Flexible scaffold for drug discovery Discontinued commercial availability
1-(2-Azidoethyl)azepane 1175146-65-2 C₇H₁₄N₄ Azepane (7-membered ring), azidoethyl chain High conformational flexibility No synthesis details provided
1-(2-Azidoethyl)-2,5-di(thiophen-2-yl)-1H-pyrrole Not provided C₁₄H₁₁N₃S₂ Pyrrole-thiophene hybrid, azidoethyl chain Conductive polymers, electronic materials Multi-step synthesis with 69% yield

Key Structural and Functional Differences

  • Core Heterocycle :

    • The indoline core in this compound provides rigidity compared to smaller rings (e.g., pyrrolidine ) or larger rings (e.g., azepane ), influencing binding affinity in biological systems.
    • Pyrrole-thiophene hybrids (e.g., from ) exhibit enhanced π-conjugation for materials science applications, unlike the indoline derivative .
  • Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve lipid solubility compared to methoxy analogs (e.g., 1-(2-Azidoethyl)-4-methoxybenzene ). Azide Positioning: In Pom(L1)-N3 , the azide is part of an aminoethyl chain linked to an isoindoline-dione, enabling proteolysis-targeting chimera (PROTAC) applications, whereas the indoline derivative lacks this functional complexity.
  • Synthetic Accessibility: Yields vary significantly; for example, Pom(L1)-N3 was synthesized in 32% yield , while pyrrole-thiophene analogs achieved 69% . No direct yield data are available for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethyl)-4-ethoxyindoline
Reactant of Route 2
1-(2-Azidoethyl)-4-ethoxyindoline

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